Methyl (1S,3S,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate
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Overview
Description
Methyl (1S,3S,4R)-3-hydroxy-7-azabicyclo[221]heptane-1-carboxylate is a bicyclic compound with a unique structure that includes a hydroxyl group and an azabicyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1S,3S,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate can be achieved through several methods. One common approach involves the Diels–Alder reaction, where furans react with olefinic or acetylenic dienophiles . This method allows for the enantiomerically enriched preparation of the compound, which is crucial for its application in asymmetric synthesis.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels–Alder reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of chiral catalysts to achieve the desired stereochemistry .
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,3S,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to suit specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group.
Reduction: Reducing agents like lithium aluminum hydride can reduce the compound to form different derivatives.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various derivatives that retain the bicyclic structure but have different functional groups, enhancing their utility in different applications .
Scientific Research Applications
Methyl (1S,3S,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl (1S,3S,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group and the azabicyclo framework play crucial roles in its binding to enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Shares a similar bicyclic structure but with an oxygen atom in place of the nitrogen atom.
2,5-Diazabicyclo[2.2.1]heptane: Contains two nitrogen atoms in the bicyclic framework, offering different chemical properties
Uniqueness
Methyl (1S,3S,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate is unique due to its specific stereochemistry and the presence of both a hydroxyl group and an azabicyclo framework. This combination of features makes it particularly valuable in asymmetric synthesis and as a precursor for bioactive compounds .
Properties
Molecular Formula |
C8H13NO3 |
---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
methyl (1S,3S,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-12-7(11)8-3-2-5(9-8)6(10)4-8/h5-6,9-10H,2-4H2,1H3/t5-,6+,8+/m1/s1 |
InChI Key |
HRGRALXEGVXBPM-CHKWXVPMSA-N |
Isomeric SMILES |
COC(=O)[C@@]12CC[C@@H](N1)[C@H](C2)O |
Canonical SMILES |
COC(=O)C12CCC(N1)C(C2)O |
Origin of Product |
United States |
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